Anti-cancer research: These compounds have shown cytotoxic activity against a range of cancer cell lines in vitro. For example, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide demonstrated significant cytotoxicity against human glioblastoma cells, comparable to or even surpassing the effects of standard drugs like temozolomide and doxorubicin. [] Studies have also explored the potential of using polymeric carriers to enhance the delivery and efficacy of these compounds in targeting tumor cells. [, , ]
Hyperlipidemia research: Research has explored the hypolipidemic potential of N-benzyl-1-benzofuran-2-carboxamide derivatives. Studies using Triton WR-1339-induced hyperlipidemic rats showed that certain derivatives effectively reduced elevated plasma triglyceride levels, with some even demonstrating an increase in beneficial high-density lipoprotein cholesterol levels. These findings highlight the potential of these compounds as therapeutic agents for managing dyslipidemia and related cardiovascular risks. [, ]
Neuroprotection research: N-benzyl-1-benzofuran-2-carboxamide derivatives have exhibited neuroprotective effects in preclinical studies. For instance, certain derivatives demonstrated significant protection against NMDA-induced excitotoxic damage in cultured rat cortical neuronal cells. Further exploration of the neuroprotective potential of these compounds could lead to new therapeutic strategies for neurodegenerative diseases. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8